molecular formula C14H11NO2 B12736749 2(3H)-Benzoxazolone, 6-(phenylmethyl)- CAS No. 93771-20-1

2(3H)-Benzoxazolone, 6-(phenylmethyl)-

Cat. No.: B12736749
CAS No.: 93771-20-1
M. Wt: 225.24 g/mol
InChI Key: SJUCTTNCWAPOTO-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 6-(phenylmethyl)- is a heterocyclic organic compound that belongs to the benzoxazolone family. This compound features a benzoxazolone core with a phenylmethyl group attached at the 6th position. Benzoxazolones are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzoxazolone, 6-(phenylmethyl)- typically involves the condensation of 2-aminophenol with benzyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazolone ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 2(3H)-Benzoxazolone, 6-(phenylmethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as metal oxides or ionic liquids may be employed to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 2(3H)-Benzoxazolone, 6-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoxazolone ring to its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoxazolone ring or the phenylmethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

2(3H)-Benzoxazolone, 6-(phenylmethyl)- has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in various organic synthesis reactions.

    Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug discovery and development.

    Medicine: Due to its biological activities, it is studied for potential therapeutic applications in treating infections, cancer, and inflammatory diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 6-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes, leading to its therapeutic effects. For example, it may inhibit microbial enzymes, leading to antimicrobial activity, or interact with cellular pathways to induce apoptosis in cancer cells .

Comparison with Similar Compounds

    Benzoxazole: A structurally related compound with similar biological activities.

    Benzimidazole: Another heterocyclic compound with a wide range of therapeutic applications.

    Benzofuran: Known for its diverse pharmacological activities.

Uniqueness: 2(3H)-Benzoxazolone, 6-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenylmethyl group at the 6th position differentiates it from other benzoxazolone derivatives and contributes to its unique properties .

Properties

CAS No.

93771-20-1

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

6-benzyl-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C14H11NO2/c16-14-15-12-7-6-11(9-13(12)17-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,16)

InChI Key

SJUCTTNCWAPOTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C=C2)NC(=O)O3

Origin of Product

United States

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